Lipophilicity Differentiation: 2-Ethyl Occupies an Intermediate XLogP3 Between 2-Methyl and 2-Trifluoromethyl Analogs
The 2-ethyl substituent confers a computed XLogP3 of 0, which positions the compound at an intermediate lipophilicity between the more hydrophilic 2-methyl analog (XLogP3 = −0.4) and the more hydrophobic 2-trifluoromethyl analog (XLogP3 = 0.1) [1][2]. This differentiation is critical for fragment-based and lead-optimization programs where balanced lipophilicity governs membrane permeability, solubility, and off-target promiscuity. The ethyl group's contribution of +0.4 log units relative to 2-methyl and −0.1 log units relative to 2-CF3 provides a tunable window for modulating ADME properties without altering the core scaffold.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 |
| Comparator Or Baseline | 2-Methyl analog: XLogP3 = −0.4; 2-Trifluoromethyl analog: XLogP3 = 0.1; Parent (unsubstituted): XLogP3 not computed |
| Quantified Difference | ΔXLogP3 = +0.4 (vs. 2-methyl); ΔXLogP3 = −0.1 (vs. 2-CF3) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 / 2025.04.14 |
Why This Matters
Intermediate lipophilicity allows medicinal chemists to select the 2-ethyl building block when the 2-methyl analog is too polar (risk of poor permeability) and the 2-CF3 analog is too lipophilic (risk of poor solubility and high metabolic clearance), without introducing additional heteroatoms that alter H-bond networks.
- [1] PubChem Compound Summary for CID 55279413, 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. XLogP3 = 0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/55279413. View Source
- [2] PubChem Compound Summary for CID 10889102, 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (XLogP3 = −0.4); CID 34175941, 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (XLogP3 = 0.1). National Center for Biotechnology Information. View Source
